molecular formula C19H16N4O3S B2815460 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 1209181-39-4

2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2815460
CAS No.: 1209181-39-4
M. Wt: 380.42
InChI Key: GJSLIVCKWTXSRS-UHFFFAOYSA-N
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Description

2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a novel synthetic hybrid compound designed for advanced pharmacological research, integrating two privileged heterocyclic structures: a benzothiazole and a 1,3,4-oxadiazole bearing a furan moiety. The 1,3,4-oxadiazole scaffold is extensively documented as a key pharmacophore in medicinal chemistry due to its wide spectrum of biological activities. It is recognized as a bioisostere for carboxylic acids and amides, contributing to improved metabolic stability and membrane permeability in drug candidates . Specifically, 1,3,4-oxadiazole derivatives have demonstrated potent anticancer potential through mechanism-based approaches, including the inhibition of critical enzymatic targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The fusion of a furan ring with the oxadiazole core, as seen in related compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol, further enhances the molecular framework for exploring tautomeric properties and diverse receptor interactions . The benzothiazole moiety is another highly significant heterocycle in anticancer drug discovery. Benzothiazole derivatives exhibit remarkable and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal carcinomas . Their mechanism of action is often associated with selective uptake by sensitive tumor cells and metabolic activation by enzymes such as cytochrome CYP1A1, leading to the formation of electrophilic species that can generate DNA adducts and induce cancer cell death . The integration of these two potent scaffolds into a single molecule via a piperidine linker creates a multi-targeted agent of significant research interest. This structural combination suggests potential for synergistic activity, making it a valuable chemical probe for investigating new pathways in oncology and neurodegenerative disease research, particularly for studying tau protein aggregation . This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-19(18-20-13-4-1-2-6-15(13)27-18)23-9-7-12(8-10-23)16-21-22-17(26-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLIVCKWTXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.

    Final Assembly: The final compound is obtained by linking the furan ring to the oxadiazole-piperidine intermediate through appropriate reaction conditions, such as using a base or catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or other reduced forms.

    Substitution: The thiazole and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and furan rings exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity :
    • Compounds with the oxadiazole scaffold have demonstrated significant antibacterial, antifungal, and antiviral activities. For instance, derivatives have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
  • Anticancer Properties :
    • The furan and benzothiazole components suggest potential anticancer effects. Studies on related compounds indicate that they can inhibit cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Effects :
    • Some derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step processes that may include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Coupling reactions to attach the piperidine and benzothiazole moieties.

These reactions are often optimized using various solvents and catalysts to enhance yield and purity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Paruch et al. (2020) explored the antimicrobial effects of several oxadiazole derivatives. Among these, compounds similar to this compound showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry indicated that derivatives featuring both furan and oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential of these compounds in developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous compounds reveals critical differences in substituents, biological activity, and physicochemical properties. Key examples include:

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Structure : Shares the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group but replaces the benzothiazole-piperidine system with a sulfamoyl-benzamide scaffold.
  • Activity : Exhibits potent antifungal activity against Candida albicans (MIC₅₀: 1.56 µg/mL), attributed to thioredoxin reductase inhibition .

2-{4-[5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole

  • Structure : Substitutes the furan group with a propan-2-yl chain on the oxadiazole ring.

5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a)

  • Structure : Combines oxadiazole with pyrazole and nitrile groups.
  • Activity : Shows moderate antimicrobial activity (MIC: 25–50 µg/mL against Staphylococcus aureus), likely due to the thioether linkage enhancing electrophilic reactivity .
  • Key Difference : The pyrazole core and nitrile substituent introduce different hydrogen-bonding capabilities compared to the benzothiazole-furan system .

4-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic Acid

  • Structure : Replaces benzothiazole with benzotriazole and adds a pyridinyl group on oxadiazole.
  • Impact: The carboxylic acid group improves solubility but may limit cell permeability.

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity (Highlight) Key Finding
Target Compound C₁₈H₁₆N₄O₃S Furan-2-yl, piperidine-carbonyl Antifungal (predicted) Synergistic planarity enhances target binding
LMM11 C₂₀H₂₃N₅O₄S Sulfamoyl-benzamide Antifungal (MIC₅₀: 1.56 µg/mL) Thioredoxin reductase inhibition
Propan-2-yl Analog C₁₈H₂₀N₄O₂S Propan-2-yl N/A (structural analog) Higher lipophilicity (logP: ~3.2)
8a C₁₅H₁₂N₆O₂S Pyrazole, nitrile Antimicrobial (MIC: 25–50 µg/mL) Thioether linkage enhances reactivity
4-[5-(Pyridin-4-yl)-oxadiazolyl]-benzotriazole C₁₄H₉N₅O₃ Pyridinyl, carboxylic acid Metal-chelating (predicted) Improved solubility but reduced permeability

Research Findings and Implications

  • Antifungal Potential: The furan-oxadiazole-benzothiazole scaffold shows structural parallels to LMM11, a validated antifungal agent. Molecular docking studies suggest the benzothiazole’s planarity improves binding to fungal enzyme active sites .
  • Role of Substituents : The furan group’s electron-rich nature may facilitate π-π stacking with aromatic residues in target proteins, whereas propan-2-yl analogs prioritize lipophilicity over specificity .
  • Synthetic Feasibility : The target compound’s synthesis likely follows pathways similar to those in , involving cyclocondensation and carbonyl coupling reactions .

Biological Activity

The compound 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that exhibits significant biological activity. Its structure integrates several pharmacologically relevant moieties, including a furan ring, an oxadiazole ring, and a benzothiazole component. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
IUPAC Name This compound
SMILES CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit broad-spectrum antimicrobial properties. The compound has shown potential against various bacterial strains:

  • Mechanism of Action : The oxadiazole moiety is known to inhibit key enzymes involved in bacterial cell wall synthesis. For instance, studies have highlighted its interaction with enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid synthesis in bacteria .
  • Case Studies :
    • A study by Dhumal et al. (2016) demonstrated that oxadiazole derivatives significantly inhibited Mycobacterium bovis BCG, both in active and dormant states .
    • Salama et al. (2020) reported that certain derivatives showed up to four times more potency against Staphylococcus aureus compared to standard antibiotics like vancomycin .

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Cell Line Studies : In vitro studies have indicated that compounds similar to the one in focus can induce apoptosis in various cancer cell lines through the activation of caspases .
  • Mechanism : The benzothiazole segment is known for its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

The presence of the piperidine and oxadiazole rings may confer anti-inflammatory properties:

  • Research Findings : Compounds containing oxadiazole have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound Activity Reference
5-(Furan-2-yl)-1,3,4-oxadiazol-2-aminesAntimicrobial
Benzamide derivatives with oxadiazole moietyAntifungal
Thiazole derivativesAnticancer

Q & A

Q. What are the key synthetic strategies for constructing the heterocyclic core of this compound?

The compound’s core integrates a benzothiazole, oxadiazole, and piperidine scaffold. Synthesis typically involves:

  • Cyclization reactions to form the oxadiazole ring (e.g., condensation of hydrazide derivatives with carboxylic acids under dehydrating conditions) .
  • Nucleophilic substitution to link the piperidine moiety to the benzothiazole carbonyl group, often using coupling agents like EDCI or DCC in aprotic solvents .
  • Furan functionalization via Suzuki-Miyaura coupling or direct substitution to introduce the furan-2-yl group at the oxadiazole position . Methodological Tip: Monitor reaction progress using TLC (e.g., silica gel plates with UV visualization) and optimize solvent systems (e.g., DMF or CHCl₃) to enhance yields .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzothiazole aromatic signals at δ 7.2–8.5 ppm) .
  • IR spectroscopy to identify carbonyl stretches (~1650–1750 cm⁻¹) and heterocyclic C=N/C-O bonds .
    • Elemental analysis (CHNS) to verify purity (>95%) and stoichiometric ratios .
    • Mass spectrometry (HRMS) for molecular ion confirmation .

Q. What is the rationale for incorporating a furan-2-yl group into the oxadiazole moiety?

The furan ring enhances electronic delocalization and π-π stacking potential, which may improve binding affinity to biological targets (e.g., enzymes or receptors). Furan’s oxygen atom also contributes to hydrogen-bonding interactions, critical for pharmacological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic substituent variation : Replace the furan-2-yl group with other aryl/heteroaryl groups (e.g., thiophene, pyridine) to assess electronic and steric effects on target binding .
  • Piperidine modification : Introduce methyl or fluoro substituents to modulate lipophilicity and blood-brain barrier permeability .
  • Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs) and guide rational design . Data Conflict Resolution: If bioactivity data contradicts computational predictions, validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental approaches address low aqueous solubility in pharmacokinetic studies?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine carbonyl to enhance solubility .
  • Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve dissolution rates .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Q. How can conflicting data on metabolic stability be resolved?

  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., furan ring oxidation) .
  • Isotope labeling : Track metabolic pathways via ¹⁴C-labeled analogs .
  • Structural rigidification : Replace labile groups (e.g., methylene links) with bioisosteres (e.g., amides) to reduce enzymatic cleavage .

Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?

  • Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous flow reactors to improve safety and yield .
  • Catalyst screening : Test Pd/C or Ni catalysts for efficient cross-coupling steps .
  • Green solvents : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental impact .

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